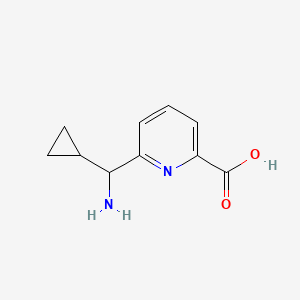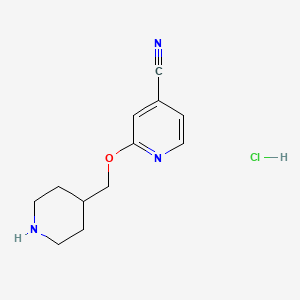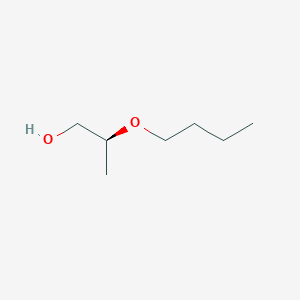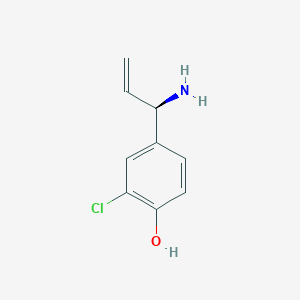
(R)-4-(1-Aminoallyl)-2-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-4-(1-Aminoallyl)-2-chlorophenol,” also known as “Levobunolol,” is a non-selective beta-adrenergic receptor antagonist. It is primarily used as an ophthalmic medication to treat glaucoma and ocular hypertension. The compound’s chemical structure consists of a chlorophenol ring with an aminoallyl side chain, and it exists in both enantiomeric forms: ®- and (S)-.
準備方法
Synthesis Routes::
Resolution of Racemic Mixture:
Asymmetric Synthesis:
Industrial Production:
化学反応の分析
Reactions::
Oxidation: Levobunolol can undergo oxidative metabolism in the liver, leading to the formation of metabolites.
Reduction: Reduction of the ketone group in the synthesis pathway yields the desired ®-enantiomer.
Substitution: The chlorine atom in the phenol ring can participate in substitution reactions.
Esterification: Levobunolol may form esters with carboxylic acids.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH) for phenol deprotonation, followed by reaction with alkyl halides.
Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).
- The major product of reduction is ®-Levobunolol.
- Metabolites formed during oxidative metabolism are also relevant.
科学的研究の応用
Ophthalmology: Levobunolol is used as an eye drop to lower intraocular pressure in glaucoma patients.
Cardiovascular Research: As a beta-blocker, it has been studied for its effects on heart rate and blood pressure.
Neuroprotection: Some research explores its potential neuroprotective effects beyond glaucoma treatment.
作用機序
- Levobunolol competitively blocks beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. By doing so, it reduces the effects of sympathetic stimulation, leading to decreased aqueous humor production and improved outflow, thus lowering intraocular pressure.
類似化合物との比較
Timolol: Another non-selective beta-blocker used for glaucoma treatment.
Betaxolol: A cardioselective beta-blocker with limited effects on bronchial smooth muscle.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
: DrugBank. (2021). Levobunolol. Retrieved from source.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
4-[(1R)-1-aminoprop-2-enyl]-2-chlorophenol |
InChI |
InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m1/s1 |
InChIキー |
LAWOEZQSFXNQRG-MRVPVSSYSA-N |
異性体SMILES |
C=C[C@H](C1=CC(=C(C=C1)O)Cl)N |
正規SMILES |
C=CC(C1=CC(=C(C=C1)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


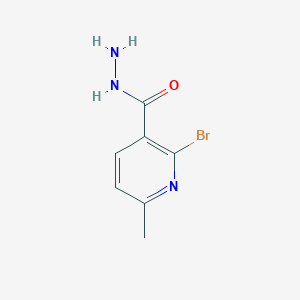
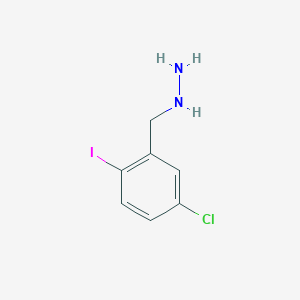
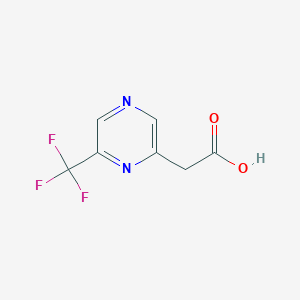


![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)


